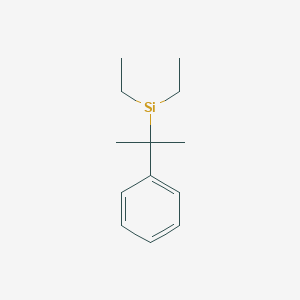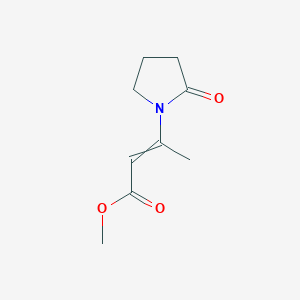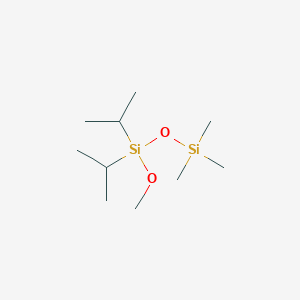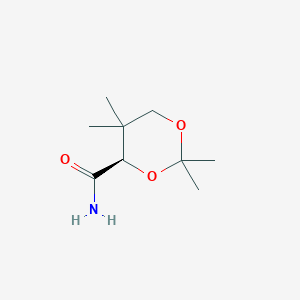
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)- is a complex organic compound characterized by its unique molecular structure This compound is part of the dioxane family, which consists of cyclic ethers with two oxygen atoms in the ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)- typically involves multiple steps, starting with the formation of the dioxane ring One common approach is the cyclization of a suitable diol precursor under acidic conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as chromatography, are often employed to isolate the desired product from by-products and impurities.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to convert functional groups within the molecule.
Substitution: Substitution reactions can introduce different substituents at specific positions on the dioxane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Aplicaciones Científicas De Investigación
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)- has several scientific research applications across various fields:
Chemistry: The compound can be used as a building block in organic synthesis, contributing to the development of new chemical entities.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Industry: Use in material science and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)- exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, depending on the biological system and the desired outcome.
Comparación Con Compuestos Similares
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4R)- can be compared with other similar compounds, such as:
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (4S)-
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-
1,3-Dioxane-4-carboxamide, 2,2,5,5-tetramethyl-, (3R)-
These compounds share the same core structure but differ in their stereochemistry or specific substituents
Propiedades
Número CAS |
285141-00-6 |
|---|---|
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
(4R)-2,2,5,5-tetramethyl-1,3-dioxane-4-carboxamide |
InChI |
InChI=1S/C9H17NO3/c1-8(2)5-12-9(3,4)13-6(8)7(10)11/h6H,5H2,1-4H3,(H2,10,11)/t6-/m0/s1 |
Clave InChI |
ADYNAHLVLCVHSN-LURJTMIESA-N |
SMILES isomérico |
CC1(COC(O[C@H]1C(=O)N)(C)C)C |
SMILES canónico |
CC1(COC(OC1C(=O)N)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


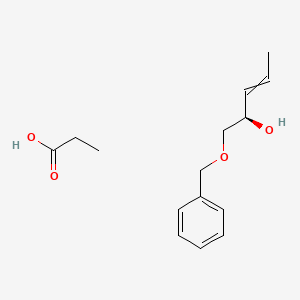
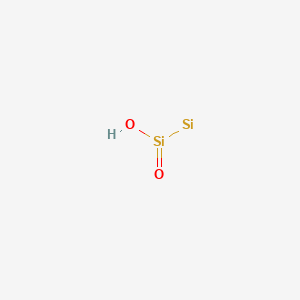
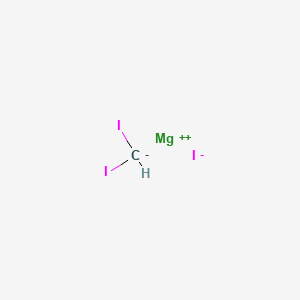
![8-{(E)-[(Thiophen-3-yl)methylidene]amino}naphthalen-1-amine](/img/structure/B15164440.png)
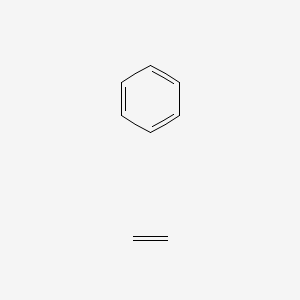
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)
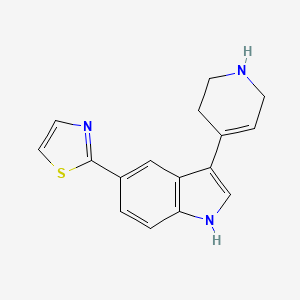

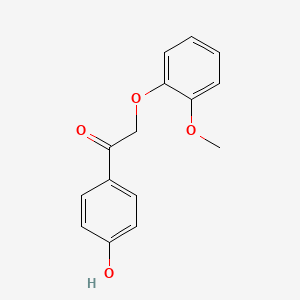
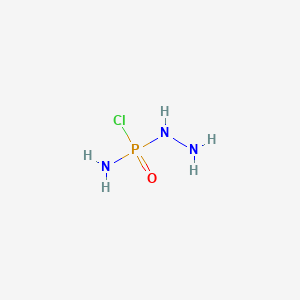
![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)
